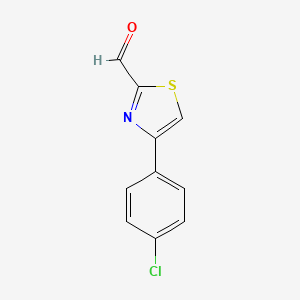

4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds involves various methods. For instance, the synthesis of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives involves confirming the molecular structures of the synthesized derivatives by their physicochemical properties and spectroanalytical data . Another method involves the condensation of an amine compound with phenylisothiocyanate in the presence of pyridine to produce a specific derivative .

Molecular Structure Analysis

While specific molecular structure analysis for “4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde” is not available, similar compounds have been analyzed using techniques like X-ray Diffraction (XRD), Fourier Transform Raman (FT-Raman), Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR), and Ultraviolet-visible (UV–Vis) spectroscopy .

Chemical Reactions Analysis

The chemical reactions of similar compounds involve various processes. For instance, alcohols fragment in two characteristic ways: alpha cleavage and dehydration . Another example is the oxidation of 4-CHLOROPHENYL PHENYL ETHER in air to form unstable peroxides that may explode spontaneously .

Aplicaciones Científicas De Investigación

Anticonvulsant and Analgesic Studies

Research has demonstrated the utility of compounds derived from 4-(4-Chlorophenyl)-1,3-thiazole-2-carbaldehyde in the development of new pharmacophores with potent anticonvulsant and analgesic activities. The Knoevenagel condensation reaction approach was used to synthesize a variety of heterocycles bearing the pyrazole moiety, which were then evaluated for their in vivo anticonvulsant activity using maximal electroshock seizure tests, and their analgesic activity through tail flick methods. Several synthesized compounds showed potent anticonvulsant and analgesic activities without displaying any toxicity, indicating their potential as therapeutic agents (Viveka et al., 2015).

Fluorescence and Semiconductor Applications

Another study focused on the synthesis and fluorescence properties of novel indol-3yl-thiazolo[3,2-a][1,3,5]triazines and indole-3-carbaldehyde Schiff bases, utilizing this compound. These compounds exhibited high fluorescence quantum yield, making them efficient metal-free organic fluorescent and semiconductor materials. Their electrochemical and photophysical properties in different organic solvents were investigated, positioning these new derivatives as potential candidates for application in organic electronics and fluorescence-based sensors (Sravanthi & Manju, 2015).

Biological Evaluation of Arylthiophene-2-Carbaldehydes

A series of novel 4-arylthiophene-2-carbaldehyde compounds, synthesized via Suzuki-Miyaura cross-coupling, were screened for various biological activities including antibacterial, haemolytic, antiurease, and nitric oxide (NO) scavenging capabilities. The results demonstrated that almost all products had good activities, with specific compounds revealing excellent antibacterial activity and NO scavenging capabilities. This study underscores the potential of this compound derivatives in the development of new antibacterial and anti-inflammatory agents (Ali et al., 2013).

Safety and Hazards

The safety data sheet for similar compounds like 4-Chlorobenzophenone suggests that they can cause skin irritation, serious eye irritation, and respiratory irritation . Another compound, 4-CHLOROPHENYL PHENYL ETHER, is known to oxidize readily in air to form unstable peroxides that may explode spontaneously .

Mecanismo De Acción

Target of Action

It’s worth noting that similar compounds, such as pyraclostrobin, target the botrytis cinerea and alternaria alternata .

Mode of Action

Compounds with similar structures, like pyraclostrobin, act by inhibiting mitochondrial respiration by blocking electron transfer within the respiratory chain . This disruption severely affects important cellular biochemical processes, leading to the cessation of fungal growth .

Biochemical Pathways

Related compounds like pyraclostrobin affect the isoprenoid pathway, altering the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level .

Pharmacokinetics

Similar compounds like pyraclostrobin show good absorption and distribution in the body, with most of the compound being eliminated in the feces .

Result of Action

A study on a similar compound, compound 13, showed potent in vitro antipromastigote activity .

Action Environment

Similar compounds like pyraclostrobin are known to be stable and effective in various environmental conditions .

Propiedades

IUPAC Name |

4-(4-chlorophenyl)-1,3-thiazole-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKCTNFJQOTDSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=N2)C=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383142-58-3 |

Source

|

| Record name | 4-(4-chlorophenyl)-1,3-thiazole-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-N-(3,4,7-trimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2924402.png)

![N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(dimethylsulfamoyl)benzamide](/img/structure/B2924413.png)

![2-{[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]oxy}-5-ethylpyrimidine](/img/structure/B2924417.png)

![N-[2-(adamantan-1-yloxy)ethyl]-2,4-dichloro-3-methylbenzene-1-sulfonamide](/img/structure/B2924420.png)

![N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-3-methylbutanamide](/img/structure/B2924421.png)

![2-[(8As)-7,7-difluoro-1,3,4,6,8,8a-hexahydropyrrolo[1,2-a]pyrazin-2-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2924423.png)

![1-(4-Benzylpiperazin-1-yl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2924425.png)